molecular formula C8H6BrF3 B1288316 1-(2-Bromoethyl)-2,3,4-trifluorobenzene CAS No. 887586-25-6

1-(2-Bromoethyl)-2,3,4-trifluorobenzene

Cat. No.: B1288316
CAS No.: 887586-25-6
M. Wt: 239.03 g/mol
InChI Key: ODZDQVMPZAEHOG-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,3,4-trifluorobenzene is an organic compound that belongs to the class of aryl bromides It features a benzene ring substituted with three fluorine atoms and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2,3,4-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,4-trifluorotoluene followed by a substitution reaction with ethylene bromide. The reaction typically requires a catalyst such as iron(III) bromide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and substitution reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include azido, thiol, or amino derivatives.

    Oxidation: Products include trifluoromethyl benzaldehyde or trifluoromethyl benzoic acid.

    Reduction: Products include ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-2,3,4-trifluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,3,4-trifluorobenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Bromoethane: A simpler alkyl bromide with similar reactivity but lacking the aromatic and fluorinated components.

    2-Bromoethylbenzene: Similar structure but without the trifluoromethyl groups, leading to different chemical properties and reactivity.

    1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, resulting in different steric and electronic effects.

Uniqueness

1-(2-Bromoethyl)-2,3,4-trifluorobenzene is unique due to the presence of both the bromoethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZDQVMPZAEHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277864
Record name 1-(2-Bromoethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887586-25-6
Record name 1-(2-Bromoethyl)-2,3,4-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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